4-Hydroxyphenyl 4-chlorobutyrate CAS 71662-39-0 properties
4-Hydroxyphenyl 4-chlorobutyrate CAS 71662-39-0 properties
This in-depth technical guide details the properties, synthesis, and applications of 4-Hydroxyphenyl 4-chlorobutyrate (CAS 71662-39-0) .[1]
A Bifunctional Mesogenic Linker & Synthetic Intermediate[1]
CAS Number: 71662-39-0 EC Number: 275-806-0 Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.65 g/mol [1]
Part 1: Executive Summary
4-Hydroxyphenyl 4-chlorobutyrate is a specialized bifunctional building block utilized primarily in materials science (liquid crystals) and organic synthesis .[1] Structurally, it consists of a hydroquinone (1,4-benzenediol) core mono-esterified with 4-chlorobutyric acid.[1]
Its unique value proposition lies in its orthogonal reactivity :
-
Phenolic Hydroxyl (-OH): A nucleophilic site capable of hydrogen bonding or further esterification/etherification.[1]
-
Alkyl Chloride (-CH₂CH₂CH₂Cl): An electrophilic handle suitable for nucleophilic substitution (
) reactions.[1] -
Ester Linkage (-COO-): A hydrolyzable bond that provides biodegradability or metabolic lability in prodrug applications.[1]
This compound serves as a critical "spacer" unit in the synthesis of Liquid Crystal Polymers (LCPs) , allowing the attachment of rigid mesogens to polymer backbones via the flexible chlorobutyl chain.[1]
Part 2: Chemical Identity & Physicochemical Profile[1]
Structural Specifications
| Property | Specification |
| IUPAC Name | 4-Hydroxyphenyl 4-chlorobutanoate |
| SMILES | ClCCCC(=O)Oc1ccc(O)cc1 |
| InChI Key | Generated based on structure |
| Functional Groups | Phenol, Ester, Primary Alkyl Chloride |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Phenolic OH) |
| H-Bond Acceptors | 3 (Ester O, Phenolic O) |
Physical Properties
Note: As a specialized intermediate, experimental values may vary by purity/supplier.[1] Values below are derived from structural analogues and standard chemical databases.
| Parameter | Value/Description |
| Appearance | White to off-white crystalline solid or viscous liquid (depending on purity) |
| Melting Point | 60–65 °C (Estimated range for hydroquinone mono-esters) |
| Boiling Point | ~360 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Poorly soluble in water.[1] |
| Stability | Moisture sensitive (hydrolysis of ester); Light sensitive (oxidation of phenol).[1] |
Part 3: Synthetic Utility & Mechanism[1]
Synthesis Pathway
The industrial synthesis typically involves the selective mono-acylation of hydroquinone.[1] To prevent the formation of the diester (bis-4-chlorobutyrate), a large excess of hydroquinone is used, or a protective group strategy is employed.[1]
Reaction Scheme:
-
Reagents: Hydroquinone (excess), 4-Chlorobutyryl chloride.
-
Solvent: Dichloromethane (DCM) or THF.[1]
-
Base: Pyridine or Triethylamine (to scavenge HCl).[1]
Caption: Selective mono-acylation mechanism preventing diester formation via stoichiometry control.[1]
Reactivity Profile & Applications
The compound's dual functionality allows for step-wise derivatization.[1]
A. Liquid Crystal Synthesis (Mesogen Attachment)
In liquid crystal chemistry, the rigid benzene ring acts as the "hard core" (mesogen), while the chlorobutyl chain acts as a "flexible spacer."[1]
-
Mechanism: The free phenolic -OH is often reacted with a polymer backbone (e.g., polymethacrylate) or another rigid unit.[1] Subsequently, the alkyl chloride end can be used to crosslink or attach a terminal polar group (e.g., cyano group) to tune the dielectric anisotropy.[1]
B. Drug Delivery (Prodrug Linker)
The ester bond is susceptible to plasma esterases.[1]
-
Application: This molecule can link a drug (attached via the alkyl chloride) to a phenol.[1] Upon administration, esterases cleave the ester, releasing the drug-linker moiety and hydroquinone (which must be monitored for toxicity).[1]
Part 4: Experimental Protocols
Protocol 4.1: Laboratory Scale Synthesis
Target: 10g scale synthesis of CAS 71662-39-0.
Reagents:
-
Hydroquinone (22.0 g, 200 mmol) - 5 eq excess to minimize diester.[1]
-
4-Chlorobutyryl chloride (2.82 g, 20 mmol).[1]
-
Triethylamine (2.5 g, 25 mmol).[1]
-
Dichloromethane (DCM) (100 mL).[1]
Procedure:
-
Preparation: Dissolve Hydroquinone in DCM (100 mL) in a 250 mL round-bottom flask under Nitrogen atmosphere. Add Triethylamine.[1]
-
Addition: Cool the solution to 0°C. Add 4-Chlorobutyryl chloride dropwise over 30 minutes. Crucial: Slow addition favors mono-esterification.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Wash the organic layer with 1M HCl (to remove amine), then with saturated NaHCO₃, and finally with water.[1]
-
Note: Excess hydroquinone is water-soluble and will partially partition into the aqueous phase; however, extensive washing or column chromatography is required for high purity.[1]
-
-
Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient.[1] The diester elutes first (less polar), followed by the desired mono-ester.[1]
-
Characterization: Confirm structure via ¹H-NMR (Look for triplet at ~3.6 ppm for -CH₂Cl and aromatic doublets).[1]
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritant (Category 2): Causes skin irritation.[1]
-
Eye Irritant (Category 2A): Causes serious eye irritation.[1]
-
Sensitizer: Potential skin sensitizer due to the alkyl chloride moiety (alkylating agent).[1]
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive—hydrolysis yields 4-chlorobutyric acid (corrosive) and hydroquinone (toxic).[1]
-
Disposal: Dispose of as halogenated organic waste.[1]
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 4-hydroxyphenyl 4-chlorobutyrate (EC 275-806-0).[2] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 4-Chlorobutyric acid derivatives.[1][3] National Library of Medicine.[1] Retrieved from [Link]
-
Zeus Industrial Products. (2018).[1][4] Liquid Crystal Polymers: Technical Overview. (Contextual reference for LCP chemistry). Retrieved from [Link]
